molecular formula C20H25N2O+ B229374 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium

1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium

Cat. No. B229374
M. Wt: 309.4 g/mol
InChI Key: XQTSZKJJIRJGAM-UHFFFAOYSA-N
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Description

1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium, also known as PBM, is a benzimidazole compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs.

Scientific Research Applications

1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has shown potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to upregulate the expression of Nrf2 and its downstream target genes, resulting in the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is also stable under various conditions, making it suitable for use in a wide range of experimental settings. However, one of the limitations of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. One area of interest is the development of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is a promising compound with potential therapeutic applications in various fields of scientific research. Its unique biochemical and physiological properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium involves the reaction of benzimidazole with pentyloxymethyl chloride and benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethyl sulfoxide (DMSO). The resulting product is then purified through column chromatography to obtain pure 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. The yield of the synthesis process is typically around 60-70%.

properties

Molecular Formula

C20H25N2O+

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzyl-3-(pentoxymethyl)benzimidazol-1-ium

InChI

InChI=1S/C20H25N2O/c1-2-3-9-14-23-17-22-16-21(15-18-10-5-4-6-11-18)19-12-7-8-13-20(19)22/h4-8,10-13,16H,2-3,9,14-15,17H2,1H3/q+1

InChI Key

XQTSZKJJIRJGAM-UHFFFAOYSA-N

SMILES

CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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